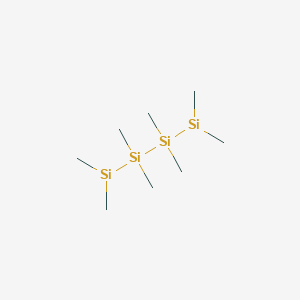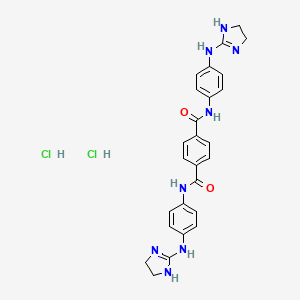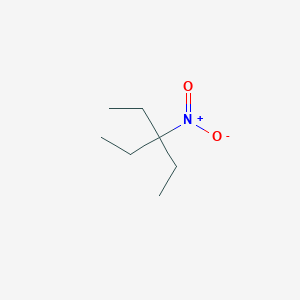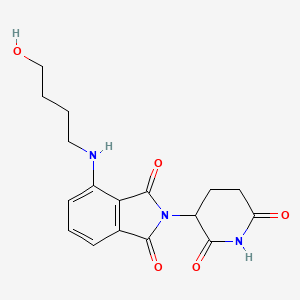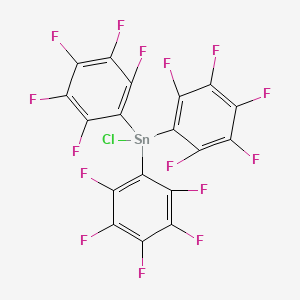
17-beta-Chloro-16-alpha-methylyohimbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Chloro-16-alpha-methylyohimbane is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is traditionally extracted from the bark of the African tree Pausinystalia johimbe and has been used for various medicinal purposes, including as an aphrodisiac and treatment for erectile dysfunction . The chemical structure of this compound includes a chlorine atom and a methyl group, which modify its pharmacological properties.
Métodos De Preparación
The synthesis of 17-beta-Chloro-16-alpha-methylyohimbane involves several steps, starting from yohimbine or related compounds. The key steps include:
Chlorination: Introduction of a chlorine atom at the 17-beta position.
Methylation: Addition of a methyl group at the 16-alpha position.
These reactions typically require specific reagents and conditions, such as chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide) under controlled temperatures and pressures . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
17-beta-Chloro-16-alpha-methylyohimbane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol or amine forms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
17-beta-Chloro-16-alpha-methylyohimbane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 17-beta-Chloro-16-alpha-methylyohimbane involves its interaction with molecular targets such as alpha-2 adrenergic receptors. By blocking these receptors, it can modulate neurotransmitter release and influence various physiological processes, including vasodilation and increased blood flow . The pathways involved include the inhibition of cyclic AMP (cAMP) production and modulation of calcium ion channels.
Comparación Con Compuestos Similares
17-beta-Chloro-16-alpha-methylyohimbane can be compared with other similar compounds, such as:
Yohimbine: The parent compound, known for its alpha-2 adrenergic receptor antagonism.
Rauwolscine: Another indole alkaloid with similar receptor binding properties.
Corynanthine: A related compound with distinct pharmacological effects.
The uniqueness of this compound lies in its specific chemical modifications, which can alter its potency, selectivity, and therapeutic potential compared to these similar compounds.
Propiedades
Número CAS |
439-65-6 |
|---|---|
Fórmula molecular |
C20H25ClN2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
(1S,15R,18R,19R,20S)-18-chloro-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban |
InChI |
InChI=1S/C20H25ClN2/c1-12-16-10-19-20-15(14-4-2-3-5-18(14)22-20)8-9-23(19)11-13(16)6-7-17(12)21/h2-5,12-13,16-17,19,22H,6-11H2,1H3/t12-,13+,16-,17-,19+/m1/s1 |
Clave InChI |
JOLDHPNEHLCUSL-LURSQZLSSA-N |
SMILES isomérico |
C[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl |
SMILES canónico |
CC1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


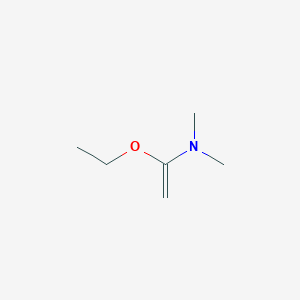

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)

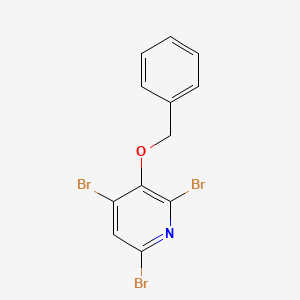
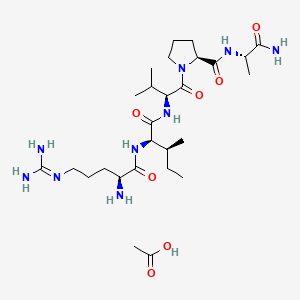
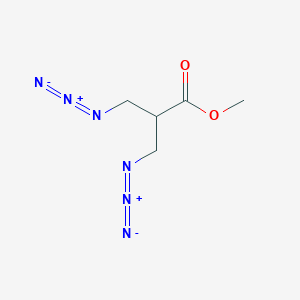
![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
